molecular formula C9H6NNaO2S B1394267 Sodium 2-(1,3-benzothiazol-2-yl)acetate CAS No. 796883-68-6

Sodium 2-(1,3-benzothiazol-2-yl)acetate

Cat. No. B1394267
M. Wt: 215.21 g/mol
InChI Key: DBXCRJSWFJJURL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(1,3-benzothiazol-2-yl)acetate is a chemical compound with the CAS Number: 796883-68-6 . Its linear formula is C9H6NNaO2S .


Synthesis Analysis

The synthesis of Sodium 2-(1,3-benzothiazol-2-yl)acetate involves the coupling between the aromatic aldehydes with o-aminothiophenols . The reaction is carried out in ethanol as a reaction medium and stirred at 50 °C for 1 h .


Molecular Structure Analysis

The molecular weight of Sodium 2-(1,3-benzothiazol-2-yl)acetate is 216.22 . Its InChI Code is 1S/C9H8NO2S.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4,13H,5H2,(H,11,12);/q;+1/p-1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sodium 2-(1,3-benzothiazol-2-yl)acetate have been carried out in 1,3,5-trimethyl-benzene at 140℃ . The new catalyst used in the reaction could be reused at least five times without any degradation of its activity .


Physical And Chemical Properties Analysis

Sodium 2-(1,3-benzothiazol-2-yl)acetate is a solid at room temperature . It has a high GI absorption, is a P-gp substrate, and is not a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor . Its Log Kp (skin permeation) is -6.12 cm/s .

Scientific Research Applications

1. Schistosomicidal Agents

Benzothiazole derivatives, including compounds related to Sodium 2-(1,3-benzothiazol-2-yl)acetate, have been synthesized and evaluated for their schistosomicidal activity. These compounds have shown promising results similar to praziquantel, indicating their potential as new schistosomicidal agents (Mahran et al., 2007).

2. Organometallic Chemistry

In the field of organometallic chemistry, compounds like 1,4-Bis(benzothiazol-2-yl)benzene, which share a structural resemblance to Sodium 2-(1,3-benzothiazol-2-yl)acetate, have been used to form novel, nonpolymeric, acetate-bridged products (B. O. and P. Steel, 1998).

3. Catalytic C-H, N-H Coupling

In organic synthesis, benzothiazole and its derivatives have been used for catalytic C-H, N-H coupling. These reactions are important for amination processes, demonstrating the compound's utility in synthetic chemistry (Monguchi et al., 2009).

4. Synthesis of Novel Heterocycles

Benzothiazole derivatives have been utilized in the synthesis of novel heterocycles, indicating their role in expanding the diversity of organic compounds. This includes the formation of compounds with potential biological activity (Savitskii et al., 2008).

5. Antibacterial Evaluation

Sodium 2-(1,3-benzothiazol-2-yl)acetate and related compounds have been synthesized and characterized for their antimicrobial activity. These studies are crucial for discovering new antibacterial agents (Rezki, 2016).

Safety And Hazards

Sodium 2-(1,3-benzothiazol-2-yl)acetate is classified as a warning substance . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The future directions for Sodium 2-(1,3-benzothiazol-2-yl)acetate could involve further exploration of its synthesis methods. Current advances in the synthetic strategies of 2-arylbenzothiazole have shown that high yields (87–95%) and very short reaction times (8–35 min) can be obtained .

properties

IUPAC Name

sodium;2-(1,3-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXCRJSWFJJURL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(1,3-benzothiazol-2-yl)acetate

CAS RN

796883-68-6
Record name sodium 2-(1,3-benzothiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(1,3-benzothiazol-2-yl)acetate
Reactant of Route 2
Sodium 2-(1,3-benzothiazol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Sodium 2-(1,3-benzothiazol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Sodium 2-(1,3-benzothiazol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Sodium 2-(1,3-benzothiazol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Sodium 2-(1,3-benzothiazol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.